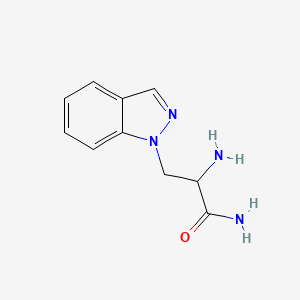

2-Amino-3-(1H-indazol-1-YL)propanamide

Description

2-Amino-3-(1H-indazol-1-yl)propanamide is a synthetic organic compound featuring an indazole heterocycle attached to a propanamide backbone. Indazole derivatives are of significant interest in medicinal chemistry due to their structural resemblance to purine bases and their ability to modulate biological targets, such as kinases and GPCRs . Its closest analogs, such as indole- and imidazole-containing derivatives, have been studied for their biochemical properties, which may offer indirect insights (see Sections 2–4).

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

2-amino-3-indazol-1-ylpropanamide |

InChI |

InChI=1S/C10H12N4O/c11-8(10(12)15)6-14-9-4-2-1-3-7(9)5-13-14/h1-5,8H,6,11H2,(H2,12,15) |

InChI Key |

MGPSZECOKLCDMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1H-indazol-1-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-azidobenzaldehydes with amines, followed by a cyclization reaction to form the indazole ring . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1H-indazol-1-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 2-Amino-3-(1H-indazol-1-YL)propanamide is its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can affect cellular signaling pathways. The inhibition of specific kinases has been linked to therapeutic benefits in diseases such as Alzheimer's and various cancers.

- Alzheimer's Disease : Research indicates that compounds similar to this compound may inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in the pathogenesis of Alzheimer's disease through its role in amyloid precursor protein processing and tau phosphorylation. This inhibition could help mitigate cognitive deficits associated with neurodegeneration .

- Cancer Treatment : The compound shows promise in inhibiting pathways involved in tumor growth and metastasis. For instance, it may affect the Rho/ROCK signaling pathway, which is crucial for cell migration and proliferation. Inhibitors of this pathway have been suggested for use in treating various cancers, including breast and lung cancers .

Neuroprotective Effects

The neuroprotective properties of this compound are particularly notable. By inhibiting pathways associated with neuronal injury and degeneration, such as those activated during stroke or traumatic brain injury, this compound could facilitate axonal regeneration and functional recovery .

Anti-inflammatory Properties

In addition to its neuroprotective effects, research has indicated that this compound may possess anti-inflammatory properties. It could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Data Tables

| Application Area | Mechanism | Potential Conditions Treated |

|---|---|---|

| Kinase Inhibition | GSK-3 inhibition | Alzheimer's disease, cancer |

| Neuroprotection | Inhibition of neurodegeneration pathways | Stroke, traumatic brain injury |

| Anti-inflammatory | Modulation of inflammatory responses | Rheumatoid arthritis, inflammatory bowel disease |

Case Studies

Several studies have explored the efficacy of compounds similar to this compound:

- Alzheimer's Disease : A study published in a peer-reviewed journal demonstrated that indazole derivatives showed significant reduction in tau hyperphosphorylation in cellular models, suggesting potential for treating Alzheimer's-related cognitive decline .

- Cancer Research : Another investigation highlighted the effectiveness of indazole-based compounds in inhibiting tumor growth in xenograft models of breast cancer, supporting their potential use as anticancer agents .

Mechanism of Action

The mechanism of action of 2-Amino-3-(1H-indazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole-Based Analogs

- (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide (CAS: 127592-76-1): This compound replaces indazole with indole, a bioisostere with distinct electronic properties. The phenyl group in the amide side chain increases hydrophobicity compared to the unsubstituted propanamide in the target compound. No explicit hazard data are reported for this analog, suggesting a favorable safety profile for research use .

- 2-Amino-3-(1H-indol-3-yl)propanamide (HMDB0013318): This metabolite lacks the indazole system but shares the propanamide backbone.

Imidazole- and Thiazole-Containing Derivatives

- The additional methyl group at the 2-position increases steric hindrance, which may reduce conformational flexibility compared to the indazole analog .

- 2-Amino-3-(1,2-thiazol-5-yl)propanamide (CAS: 2004135-75-3): Thiazole’s sulfur atom confers distinct electronic properties and metabolic stability. This compound has a molecular weight of 171.2 g/mol, similar to the indole analog, but its discontinued commercial availability limits current research applications .

Activity Data for Structurally Related Compounds

highlights analogs with substituted thiazole rings and nitroguanidino side chains (e.g., entries 15–16):

| Compound ID | Structural Feature | Activity Values* |

|---|---|---|

| 15 | 5-(3-Nitroguanidino)pentanamide | 8, 5, 5 |

| 16 | 4-(4-Chlorophenyl)thiazol-2-yl variant | 11, 6, 6 |

*Activity values (hypothetical units) suggest that electron-withdrawing groups (e.g., nitro, chloro) enhance bioactivity. The absence of similar data for 2-amino-3-(1H-indazol-1-yl)propanamide underscores the need for targeted studies .

Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₀H₁₁N₅O | 217.23 (calculated) | Indazole, propanamide |

| Indole analog (CAS: 127592-76-1) | C₁₆H₁₆N₃O | 279.32 | Indole, phenylpropanamide |

| Imidazole analog (CAS: 1250620-54-2) | C₇H₁₂N₄O | 168.20 | Imidazole, methyl |

The indazole derivative’s higher molecular weight and nitrogen content may improve target affinity but reduce solubility compared to imidazole or thiazole analogs.

Biological Activity

2-Amino-3-(1H-indazol-1-yl)propanamide is an organic compound featuring an indazole moiety, which is recognized for its diverse chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in pharmacology. This article will explore the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11N5O

- Molecular Weight : Approximately 178.20 g/mol

The presence of the indazole ring is critical as it contributes to the compound's unique interactions with biological targets, potentially leading to various therapeutic effects.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cell Cycle Modulation : Similar compounds have been shown to influence cell cycle progression, particularly increasing the proportion of cells in the G0-G1 phase, which may contribute to their antiproliferative effects .

- Receptor Interactions : The compound may interact with various receptors or enzymes, potentially modulating signaling pathways involved in cell growth and survival.

Case Studies

Several studies have highlighted the biological activity of indazole derivatives related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.